Amygdalinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amygdalin can be synthesized through the hydrolysis of amygdalin-containing plant materials. The process involves the extraction of amygdalin from the seeds of fruits like apricots and bitter almonds using solvents such as ethanol or water . The extracted amygdalin is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of amygdalin typically involves large-scale extraction from plant sources. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified to obtain high-purity amygdalin . This method ensures a consistent and reliable supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its hydrolysis by the enzyme beta-glucosidase, which releases hydrogen cyanide, benzaldehyde, and glucose .
Common Reagents and Conditions
Hydrolysis: Beta-glucosidase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hydrogen cyanide, benzaldehyde, and glucose.
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced forms of amygdalin and its derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other cyanogenic glycosides and related compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: Utilized in the production of natural flavoring agents and as a source of benzaldehyde.
Mechanism of Action
Amygdalin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and apoptosis . This mechanism is the basis for its proposed anticancer activity, although it also poses significant toxicity risks .
Comparison with Similar Compounds
Amygdalin is often compared to other cyanogenic glycosides, such as:
Prunasin: Found in the seeds of certain fruits and has similar hydrolysis products.
Sambunigrin: Present in elderberry plants and releases hydrogen cyanide upon hydrolysis.
Amygdalin is unique due to its high concentration in certain fruit seeds and its historical use in alternative medicine .
Properties
CAS No. |
66427-92-7 |
---|---|
Molecular Formula |
C20H28O13 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H28O13/c21-6-9-11(22)13(24)15(26)19(31-9)30-7-10-12(23)14(25)16(27)20(32-10)33-17(18(28)29)8-4-2-1-3-5-8/h1-5,9-17,19-27H,6-7H2,(H,28,29)/t9-,10-,11-,12-,13+,14+,15-,16-,17-,19-,20+/m1/s1 |
InChI Key |
IHWHGPUDYPIVLL-BFMJJVGDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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